5-bromo-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile
Description
The compound 5-bromo-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile is a pyridine derivative featuring a bromine atom at the 5-position, a cyano group at the 3-position, and a substituted morpholine-piperidine hybrid moiety at the 2-position. The morpholine ring is connected to a piperidine group via a carbonyl bridge, creating a complex heterocyclic architecture.
The compound’s molecular formula is C₁₆H₁₆BrN₄O₂, with a molecular weight of 387.23 g/mol. Its unique substitution pattern distinguishes it from simpler bromopyridine analogs, influencing properties such as solubility, metabolic stability, and binding affinity.
Properties
IUPAC Name |
5-bromo-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4O2/c17-13-8-12(9-18)15(19-10-13)21-6-7-23-14(11-21)16(22)20-4-2-1-3-5-20/h8,10,14H,1-7,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUSINPHSBQONJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CN(CCO2)C3=C(C=C(C=N3)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the pyridine ring: This can be achieved through a condensation reaction involving suitable starting materials.
Introduction of the bromine atom: Bromination of the pyridine ring can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the piperidine and morpholine rings: These can be introduced through nucleophilic substitution reactions, often using appropriate halogenated intermediates.
Formation of the carbonitrile group: This can be achieved through a cyanation reaction, using reagents such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium cyanide (NaCN), potassium cyanide (KCN)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups such as nitriles, amines, or ethers.
Scientific Research Applications
5-bromo-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The table below compares the target compound with structurally related derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₆H₁₆BrN₄O₂ | 387.23 | 5-Br, 2-[2-(piperidine-1-carbonyl)morpholin-4-yl], 3-CN |
| 5-Bromo-2-(morpholin-4-yl)pyridine-3-carbonitrile | C₁₀H₁₁BrN₄O | 283.12 | 5-Br, 2-morpholinyl, 3-CN (lacks piperidine-carbonyl bridge) |
| 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile | C₁₁H₁₃BrN₄ | 281.16 | 5-Br, 4-methylpiperazinyl, 3-CN (simpler amine substituent) |
| 5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine | C₁₂H₁₄BrN₂O | 283.16 | 5-Br, 3-methyl, 2-(piperidinyl carbonyl) (lacks morpholine ring) |
Key Observations:
Impact of Carbonyl Bridge : The carbamate linkage between morpholine and piperidine likely improves metabolic stability compared to direct amine linkages, as seen in 5-bromo-2-(4-methylpiperazinyl) derivatives .
Molecular Weight and Lipophilicity : The target compound’s higher molecular weight (387.23 vs. 281.16–283.16) suggests increased lipophilicity, which could influence membrane permeability and pharmacokinetics .
Pharmacological Relevance
- Patent Applications : and emphasize the use of morpholine- and piperidine-substituted pyridines in drug discovery, particularly for hyperproliferative diseases. The target compound’s hybrid structure positions it as a candidate for kinase inhibitors or epigenetic modulators .
- Electronic Effects: The bromine and cyano groups are electron-withdrawing, polarizing the pyridine ring and enhancing reactivity in cross-coupling reactions, a feature shared with analogs in .
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